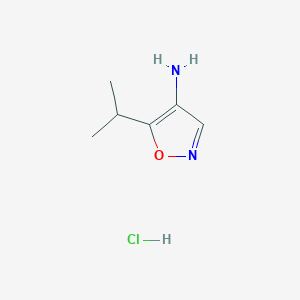

![molecular formula C27H29N3O2S B2546729 N-[5-(1-金刚烷基)-1,3,4-噻二唑-2-基]-N-苄基-2-甲氧基苯甲酰胺 CAS No. 392320-44-4](/img/structure/B2546729.png)

N-[5-(1-金刚烷基)-1,3,4-噻二唑-2-基]-N-苄基-2-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

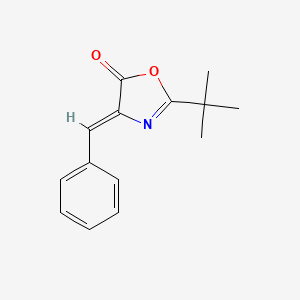

The compound N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide is a chemical entity that appears to be related to a class of compounds that include adamantyl groups and benzamide moieties. These compounds are of interest due to their potential biological activities, such as tyrosinase inhibitory activity, which is relevant in the context of depigmentation agents . The adamantyl group is a bulky, cage-like structure that can impart significant lipophilicity to a molecule, potentially affecting its biological interactions and properties.

Synthesis Analysis

While the specific synthesis of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide is not detailed in the provided papers, a related compound with an adamantyl moiety and a benzamide group has been synthesized and studied . The synthesis of such compounds typically involves the introduction of the adamantyl group to the benzamide structure, which can be achieved through various organic synthesis techniques. The synthesis process is crucial as it can affect the yield, purity, and overall feasibility of producing the compound for further studies.

Molecular Structure Analysis

The molecular structure of compounds with adamantyl groups is characterized by the presence of the bulky adamantane cage. This structural feature can influence the overall shape and electronic distribution of the molecule. In a related compound, the adamantyl substituent was found to occupy a gauche position relative to the acetamide moiety, which could suggest a similar structural orientation for the N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide . The molecular structure is important for understanding the compound's interactions with biological targets, such as enzymes involved in pigmentation.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present in its structure. The benzamide moiety and the thiadiazole ring are likely sites for potential reactions. The presence of the methoxy group could also play a role in the compound's reactivity, possibly through interactions with biological macromolecules or through its influence on the electronic properties of the benzamide ring. The adamantyl group, being relatively inert, is less likely to be involved in chemical reactions but contributes to the overall stability and lipophilicity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide would be expected to include a high degree of lipophilicity due to the adamantyl group, as observed in related compounds . This lipophilicity can affect the compound's solubility, absorption, and distribution within biological systems. The molecular interactions, such as hydrogen bonding and van der Waals forces, are also critical in determining the compound's physical state, stability, and crystalline properties. For instance, in a structurally similar compound, hydrogen bonding and attractive sulfur interactions were observed to contribute to the formation of dimers and further linking into ribbons within the crystal structure .

科学研究应用

光动力治疗应用

与感兴趣的化学结构相关的,用含有席夫碱的新型苯磺酰胺基取代的锌酞菁衍生物的研究突出了它们在癌症治疗中的光动力治疗的潜力。这些化合物表现出良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率,这对于光动力治疗中的 II 型机制非常重要,表明它们作为 II 型光敏剂在癌症治疗中的潜力 (Pişkin, Canpolat, & Öztürk, 2020)。

催化应用

金刚烷基取代的 N-杂环卡宾配体因其在第二代格拉布斯型复分解催化剂中的作用而受到研究。尽管由于空间拥挤而面临挑战,这些研究有助于理解有效烯烃复分解催化剂的结构要求 (Dinger, Nieczypor, & Mol, 2003)。

晶体结构和非共价相互作用分析

金刚烷-1,3,4-噻二唑杂化衍生物的合成和晶体结构分析通过分子内原子量子理论 (QTAIM) 方法提供了对分子内和分子间相互作用的见解。这些研究揭示了 N-H⋯N 氢键和 H-H 键在稳定晶体结构中的重要作用,对设计新材料和药物具有潜在意义 (El-Emam et al., 2020)。

抗菌和抗炎活性

新型 1-金刚烷基-1,3,4-噻二唑衍生物已被合成,并显示出对一系列革兰氏阳性菌和革兰氏阴性菌以及酵母样致病真菌白色念珠菌具有显着的体外活性。一些衍生物在体内还表现出良好的剂量依赖性抗炎活性,表明它们作为新型抗菌和抗炎剂的潜力 (Kadi et al., 2010)。

属性

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O2S/c1-32-23-10-6-5-9-22(23)24(31)30(17-18-7-3-2-4-8-18)26-29-28-25(33-26)27-14-19-11-20(15-27)13-21(12-19)16-27/h2-10,19-21H,11-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAUUPYNBMDMEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3=NN=C(S3)C45CC6CC(C4)CC(C6)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2546650.png)

![3-(4-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546651.png)

![4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)aniline](/img/structure/B2546652.png)

![Methyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2546653.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2546655.png)

![6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2546657.png)

![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2546658.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid;hydrochloride](/img/structure/B2546665.png)

![2-(4-fluorophenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2546666.png)